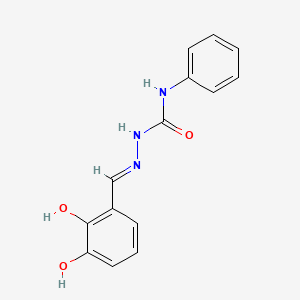
2,3-dihydroxybenzaldehyde N-phenylsemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dihydroxybenzaldehyde N-phenylsemicarbazone is an organic compound that features a benzylidene group attached to a hydrazinecarboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxybenzaldehyde N-phenylsemicarbazone typically involves the condensation reaction between 2,3-dihydroxybenzaldehyde and N-phenylhydrazinecarboxamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-dihydroxybenzaldehyde N-phenylsemicarbazone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzylidene moiety can be oxidized to form quinones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-dihydroxybenzaldehyde N-phenylsemicarbazone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2,3-dihydroxybenzaldehyde N-phenylsemicarbazone involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-2-(2,3-dihydroxybenzylidene)-N-methylhydrazinecarboxamide: Similar structure but with a methyl group instead of a phenyl group.
(2E)-2-(2,3-dihydroxybenzylidene)-N-ethylhydrazinecarboxamide: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
2,3-dihydroxybenzaldehyde N-phenylsemicarbazone is unique due to the presence of the phenyl group, which can enhance its interactions with biological targets and potentially improve its therapeutic properties
Eigenschaften
CAS-Nummer |
5268-02-0 |
|---|---|
Molekularformel |
C14H13N3O3 |
Molekulargewicht |
271.27g/mol |
IUPAC-Name |
1-[(E)-(2,3-dihydroxyphenyl)methylideneamino]-3-phenylurea |
InChI |
InChI=1S/C14H13N3O3/c18-12-8-4-5-10(13(12)19)9-15-17-14(20)16-11-6-2-1-3-7-11/h1-9,18-19H,(H2,16,17,20)/b15-9+ |
InChI-Schlüssel |
UGGAYIQIDHNKEZ-OQLLNIDSSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NN=CC2=C(C(=CC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-CHLORO-2-NITROPHENYL)-3-OXO-1,2,3,5-TETRAHYDROPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE](/img/structure/B604623.png)
![5-[(E)-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]METHYL]-2-OXO-4-(PHENYLAMINO)-1,2-DIHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B604624.png)
![3-[(4-Hydroxyanilino)methylene]-2,4-pyrrolidinedione](/img/structure/B604626.png)
![ethyl 2-(acetylamino)-5-[(1E)-N-hydroxyethanimidoyl]-4-phenylthiophene-3-carboxylate](/img/structure/B604627.png)
![2,4,6-trichlorobenzaldehyde {[1-ethyl-2-oxo-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,2-dihydro-3H-indol-3-ylidene]methyl}hydrazone](/img/structure/B604629.png)
![Ethyl (5Z)-5-[[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate](/img/new.no-structure.jpg)
![2-[(E)-2-(5-bromo-2-hydroxyphenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B604635.png)
![ETHYL (7Z)-7-[(ADAMANTANE-1-CARBONYLOXY)IMINO]-2-ACETAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B604637.png)
![5-(3,4-Dimethoxyphenyl)-2-[(3,5-dimethylanilino)methylene]-1,3-cyclohexanedione](/img/structure/B604640.png)
![2-[(2-benzoyl-4-chloroanilino)methylene]-5-(2-furyl)-1,3-cyclohexanedione](/img/structure/B604641.png)
![5-(3,4-Dimethoxyphenyl)-2-{[(2-phenylethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B604642.png)
![5-[(E)-{[(4-methoxybenzyl)oxy]imino}methyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B604643.png)
![5,5-Dimethyl-2-[({2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}amino)methylene]-1,3-cyclohexanedione](/img/structure/B604646.png)
